molecular formula C7H9IN2 B1372728 5-Iodo-4,6-dimethylpyridin-2-amine CAS No. 885952-12-5

5-Iodo-4,6-dimethylpyridin-2-amine

Cat. No.: B1372728
CAS No.: 885952-12-5
M. Wt: 248.06 g/mol
InChI Key: KJDKMUXRVKLPJF-UHFFFAOYSA-N
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Description

5-Iodo-4,6-dimethylpyridin-2-amine is a heterocyclic aromatic amine with the molecular formula C₇H₉IN₂ It is a derivative of pyridine, characterized by the presence of iodine and two methyl groups at the 4 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Iodo-4,6-dimethylpyridin-2-amine involves the iodination of 4,6-dimethylpyridin-2-amine. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the iodine atom can yield 4,6-dimethylpyridin-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or THF.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4,6-dimethylpyridin-2-amine.

Scientific Research Applications

5-Iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science:

    Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridin-2-amine: Lacks the iodine atom, making it less reactive in halogen bonding interactions.

    5-Bromo-4,6-dimethylpyridin-2-amine: Similar structure but with bromine instead of iodine, leading to different reactivity and binding properties.

    2-Amino-4,6-dimethylpyridine: Similar core structure but without the halogen substitution, affecting its chemical and biological properties.

Uniqueness

5-Iodo-4,6-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful probe in biochemical studies.

Properties

IUPAC Name

5-iodo-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDKMUXRVKLPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654754
Record name 5-Iodo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-12-5
Record name 5-Iodo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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